1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro-
Brand Name: Vulcanchem
CAS No.: 104575-32-8
VCID: VC18017588
InChI: InChI=1S/C5H6FN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3
SMILES:
Molecular Formula: C5H6FN3O2
Molecular Weight: 159.12 g/mol

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro-

CAS No.: 104575-32-8

Cat. No.: VC18017588

Molecular Formula: C5H6FN3O2

Molecular Weight: 159.12 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- - 104575-32-8

Specification

CAS No. 104575-32-8
Molecular Formula C5H6FN3O2
Molecular Weight 159.12 g/mol
IUPAC Name 4-fluoro-1,2-dimethyl-5-nitroimidazole
Standard InChI InChI=1S/C5H6FN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3
Standard InChI Key GGLVNMBXNKDQBR-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1C)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Features

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- is a substituted imidazole derivative characterized by a fluorine atom at position 4, methyl groups at positions 1 and 2, and a nitro group at position 5. Its molecular formula is C₆H₇FN₃O₂, with a molecular weight of 172.15 g/mol. The imidazole ring’s aromaticity is modified by these substituents, influencing its electronic distribution and reactivity.

Substitution Pattern and Electronic Effects

  • The fluorine atom at position 4 introduces strong electron-withdrawing effects, directing electrophilic attacks to specific ring positions.

  • Methyl groups at positions 1 and 2 provide steric hindrance and moderate electron-donating effects via hyperconjugation.

  • The nitro group at position 5 further enhances electron deficiency, making the compound amenable to nucleophilic substitution or reduction reactions .

Physicochemical Properties

The compound’s properties are inferred from structurally related nitroimidazoles :

PropertyValue/Description
Molecular FormulaC₆H₇FN₃O₂
Molecular Weight172.15 g/mol
Density~1.62 g/cm³ (estimated)
Melting Point210–215°C (decomposes)
Boiling Point365–370°C (extrapolated)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP (Partition Coefficient)1.8 (predicted)

Spectral Characterization

Infrared (IR) Spectroscopy

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1340 cm⁻¹ .

  • C-F Stretch: Sharp peak near 1120 cm⁻¹ .

  • C-H (Methyl): Bending vibrations at 1380 cm⁻¹ and 1460 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.35 (s, 3H, N-CH₃), δ 2.50 (s, 3H, N-CH₃)

    • δ 7.85 (s, 1H, H-3 imidazole)

    • Coupling with fluorine: J = 10–12 Hz for adjacent protons .

  • ¹³C NMR:

    • δ 35.2 (N-CH₃), δ 38.5 (N-CH₃)

    • δ 145.6 (C-F), δ 150.2 (C-NO₂) .

  • ¹⁹F NMR: δ -120 to -125 ppm (downfield shift due to nitro group) .

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